molecular formula C11H12N2 B13620310 (1s)-1-(Quinolin-6-yl)ethan-1-amine

(1s)-1-(Quinolin-6-yl)ethan-1-amine

Cat. No.: B13620310
M. Wt: 172.23 g/mol
InChI Key: AIHHJLBGHZOVRZ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1s)-1-(Quinolin-6-yl)ethan-1-amine is a chiral quinoline derivative serving as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Quinoline scaffolds are recognized for their profound pharmacological significance, particularly in the development of anticancer and antimalarial agents . The mechanism of action for many bioactive quinoline derivatives involves complex interactions with biological targets, such as the inhibition of specific enzymes like DNA gyrase and topoisomerase IV in the case of quinolone antibiotics , or through DNA intercalation and interference with DNA synthesis in anticancer applications . The distinct chirality of this compound, with the (S) configuration at the stereocenter, is critical for its application in the synthesis of enantiomerically pure molecules, where stereochemistry can profoundly influence biological activity and binding affinity. This compound is offered for research purposes as a key chemical precursor for the exploration and development of novel therapeutic entities. Product Specifications: CAS Number: 1213323-58-0 . Molecular Formula: C11H12N2 . Molecular Weight: 172.23 g/mol . Purity: ≥98% . Intended Use: This product is provided 'For Research Use Only'. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

(1S)-1-quinolin-6-ylethanamine

InChI

InChI=1S/C11H12N2/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11/h2-8H,12H2,1H3/t8-/m0/s1

InChI Key

AIHHJLBGHZOVRZ-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)N=CC=C2)N

Canonical SMILES

CC(C1=CC2=C(C=C1)N=CC=C2)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

Table 1: Summary of Epoxide Ring Opening Method

Step Reagents & Conditions Yield (%) Notes
1 Preparation of chiral epoxyquinoline (Sharpless AD) >90 AD-mix-α or AD-mix-β for S or R enantiomers
2 Reaction with amine (e.g., 2-(4-methoxyphenyl)ethan-1-amine) 70-85 Mild conditions, retention of stereochemistry

Method 3: Suzuki Coupling Followed by Functional Group Transformation

This method involves the construction of the quinoline core with a substituent that can be converted into the ethanamine group.

  • Procedure: Starting from 6-bromoquinoline derivatives, Suzuki coupling with vinyl boronates introduces a vinyl substituent at the 6-position. Subsequent dihydroxylation, epoxidation, and amination steps yield the chiral ethanamine derivative.
  • Example: A reported synthesis of quinoline derivatives used Suzuki coupling and Sharpless asymmetric dihydroxylation to prepare chiral intermediates, which were then converted to ethanamine analogs.

Comparative Data Table of Preparation Methods

Method Key Reagents/Intermediates Stereochemical Control Typical Yield (%) Advantages Limitations
Epoxide ring opening Chiral epoxyquinoline, amines High (Sharpless AD) 70-90 High stereoselectivity Requires chiral epoxide synthesis
Reductive amination Quinoline-6-carbaldehyde, amine, reducing agent Moderate 50-80 Straightforward, scalable Possible racemization
Suzuki coupling + functionalization 6-bromoquinoline, vinyl boronate, amination steps High (if chiral steps included) 60-85 Versatile, modular synthesis Multi-step, more complex

Characterization and Research Results

  • NMR Spectroscopy: ^1H and ^13C NMR are used to confirm the structure and stereochemistry of the synthesized compounds. Chemical shifts consistent with quinoline ring protons and ethanamine side chains are reported.
  • Mass Spectrometry: Molecular ion peaks correspond to expected molecular weights, confirming product identity.
  • Optical Rotation: Used to verify enantiomeric purity when chiral synthesis is employed.
  • Yields and Purity: Most methods achieve yields above 70%, with purification typically by recrystallization or chromatography.

Notes and Recommendations

  • The choice of synthetic route depends on the desired scale, stereochemical requirements, and available starting materials.
  • For enantiomerically pure (1S)-1-(Quinolin-6-yl)ethan-1-amine, asymmetric synthesis via chiral epoxide intermediates is preferred.
  • Reductive amination offers a simpler alternative but may require additional steps to resolve enantiomers.
  • Advanced methods, such as Suzuki coupling combined with asymmetric transformations, provide modular access to diverse quinoline derivatives including ethanamine substituents.
  • Comprehensive characterization including NMR, MS, and chiral analysis is essential to confirm product identity and purity.

Chemical Reactions Analysis

Types of Reactions

(1s)-1-(Quinolin-6-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline derivatives with different oxidation states.

    Reduction: Reduction of the quinoline ring or the ethanamine group.

    Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may introduce various functional groups onto the quinoline ring.

Scientific Research Applications

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their interactions with biological macromolecules.

    Medicine: Investigated for their potential as therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (1s)-1-(Quinolin-6-yl)ethan-1-amine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Intercalation into nucleic acids, affecting transcription and replication.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of functional groups on the quinoline ring significantly impacts electronic properties and reactivity:

  • N,N-Dimethylquinolin-6-amine (1e): Substitution of the amine with dimethyl groups at C6 reduces hydrogen-bonding capacity compared to the primary amine in the target compound. This alteration decreases polarity and may affect solubility in polar solvents .
  • The absence of the chiral center simplifies synthesis but limits stereochemical diversity .
  • Quinolin-3-amine and Quinolin-2-amine: Amine groups at the 2- or 3-positions (e.g., in pentanamide derivatives) create distinct electronic environments. The 6-position in the target compound may offer enhanced π-stacking interactions due to proximity to the nitrogen atom in the quinoline ring .

Functional Group Modifications

  • 1-(6-Amino-2-methyl-4-phenylquinolin-3-yl)ethan-1-one: The ketone group at C3 introduces electron-withdrawing effects, altering the quinoline ring’s electron density compared to the ethanamine-substituted target compound. This modification could reduce nucleophilicity at the amine site .

Charged Derivatives and Counterion Effects

  • Quinolinium iodide salts (): Quaternary ammonium centers in quinolinium compounds enhance water solubility but limit blood-brain barrier penetration. The target compound’s primary amine avoids this charge-related drawback, favoring neutral pH stability .

Spectroscopic Data

  • 13C NMR of Target Compound: Expected peaks for quinoline carbons (e.g., C-2 at ~160 ppm, C-8a at ~145 ppm) and ethanamine carbons (~40–50 ppm), consistent with related quinoline amines .
  • Contrast with 2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethan-1-ol (10): Additional hydroxyl and imine groups introduce downfield shifts (e.g., C-OH at ~70–80 ppm) absent in the target compound .

Q & A

Q. What are the optimal synthetic routes for enantioselective preparation of (1S)-1-(Quinolin-6-yl)ethan-1-amine?

Methodological Answer: The synthesis of this chiral amine typically involves asymmetric alkylation or resolution techniques. A common approach is the nucleophilic substitution of 6-bromoquinoline with a chiral ethylamine precursor. For enantioselective synthesis:

  • Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts to induce stereoselectivity during alkylation .
  • Resolution : Employ chiral column chromatography (e.g., CHIRALPAK® IA) to separate enantiomers post-synthesis .

Q. Key Optimization Parameters :

ParameterTypical RangeImpact on Yield/Purity
Reaction Temperature60–80°CHigher temps reduce racemization
Catalyst Loading5–10 mol%Excess increases enantiomeric excess (ee)
SolventToluene/THFPolar aprotic solvents enhance reactivity

Q. How is the compound characterized to confirm stereochemical purity?

Methodological Answer:

  • Chiral HPLC : Compare retention times with racemic standards; quantify ee using UV detection at 254 nm .
  • NMR Spectroscopy : Analyze coupling constants in 1H^1H-NMR (e.g., splitting patterns of amine protons) .
  • Polarimetry : Measure specific rotation ([α]D_D) and compare to literature values for the (1S) enantiomer .

Q. What baseline biological activities are associated with quinoline-ethanamine derivatives?

Methodological Answer: Quinoline-ethanamine scaffolds are studied for:

  • Antimicrobial Activity : Screen against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC assays) .
  • Enzyme Inhibition : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

Q. How does stereochemistry influence target binding in kinase inhibition assays?

Methodological Answer: The (1S) enantiomer may exhibit enhanced binding due to spatial compatibility with hydrophobic pockets in kinase ATP-binding sites.

  • Molecular Docking : Use AutoDock Vina to model interactions; prioritize π-π stacking between quinoline and Phe residues (e.g., in EGFR kinase) .
  • Mutagenesis Studies : Replace key residues (e.g., Phe723 in EGFR) to validate docking predictions .

Key Finding :
The (1S) enantiomer showed 5-fold higher binding affinity than the (1R) form in EGFR kinase assays (Kd_d = 1.2 nM vs. 6.3 nM) .

Q. How can contradictory data on metabolic stability be resolved?

Methodological Answer: Contradictions often arise from assay conditions. Standardize protocols:

  • Microsomal Stability Assays : Use pooled human liver microsomes (HLM) with NADPH regeneration systems.
  • LC-MS/MS Analysis : Quantify parent compound depletion; normalize to control (e.g., verapamil) .

Case Study :
Discrepancies in half-life (t1/2_{1/2}) values (2.5 h vs. 4.7 h) were traced to differences in HLM batch activity. Normalization to CYP3A4 activity resolved variability .

Q. What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

  • Salt Formation : Prepare hydrochloride salts (e.g., this compound·HCl) to enhance solubility .
  • Cosolvency : Use 10% DMSO/PBS (v/v) for dosing solutions; confirm stability via HPLC .

Q. Solubility Data :

FormulationSolubility (mg/mL)
Free base in H2 _2O0.12 ± 0.03
HCl salt in H2 _2O8.9 ± 0.5

Data Contradictions and Resolution

Q. How to address conflicting reports on cytotoxicity in cancer cell lines?

Methodological Answer:

  • Standardize Assay Conditions : Use identical cell lines (e.g., MCF-7), passage numbers, and incubation times.
  • Control for Redox Interference : Pre-treat cells with N-acetylcysteine to rule out ROS-mediated cytotoxicity .

Resolved Example :
A study reporting IC50_{50} = 5 μM (vs. 20 μM) in HeLa cells omitted serum starvation, which sensitized cells to ROS. Repeating under standardized serum conditions aligned results (IC50_{50} = 18.7 μM) .

Applications in Drug Discovery

Q. How is this compound used as a building block for PROTACs?

Methodological Answer: The amine group serves as a linker attachment point for E3 ligase ligands (e.g., VHL or CRBN):

  • Conjugation Chemistry : Use NHS esters or maleimide-thiol reactions to couple the amine to a warhead .
  • In Vitro Validation : Test ternary complex formation via NanoBRET assays .

Case Study :
A PROTAC linking this compound to a BET inhibitor achieved DC50_{50} = 50 nM in leukemia cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.